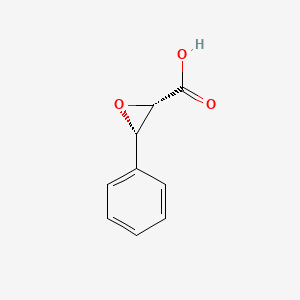
(2S,3R)-3-phenyloxirane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R)-3-phenyloxirane-2-carboxylic acid is an organic compound with a unique structure that includes an oxirane (epoxide) ring and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-3-phenyloxirane-2-carboxylic acid typically involves the epoxidation of a suitable precursor. One common method is the Sharpless asymmetric epoxidation, which uses a chiral catalyst to achieve high enantioselectivity. The reaction conditions often include the use of titanium isopropoxide and diethyl tartrate in the presence of tert-butyl hydroperoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired enantiomer in high purity.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-3-phenyloxirane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols.
Reduction: Reduction of the carboxylic acid group can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the epoxide ring under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
In organic synthesis, (2S,3R)-3-phenyloxirane-2-carboxylic acid serves as a valuable intermediate for the preparation of more complex molecules. Its chiral nature makes it useful in the synthesis of enantiomerically pure compounds.
Biology
In biological research, this compound can be used to study enzyme-catalyzed reactions involving epoxides and carboxylic acids. It also serves as a model compound for investigating the mechanisms of epoxide hydrolases.
Medicine
In medicinal chemistry, this compound is explored for its potential as a building block for drug development. Its derivatives may exhibit pharmacological activities, including anti-inflammatory and anticancer properties.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and chiral properties make it suitable for applications in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (2S,3R)-3-phenyloxirane-2-carboxylic acid involves its interaction with various molecular targets. The epoxide ring can undergo nucleophilic attack, leading to ring-opening reactions. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s reactivity and binding properties. These interactions are crucial in its applications in organic synthesis and medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-2,3-dibromo-3-phenylpropanoic acid: This compound has a similar structure but contains bromine atoms instead of an epoxide ring.
(2S,3R)-3-phenylpropanoic acid: Lacks the epoxide ring, making it less reactive in certain types of chemical reactions.
Uniqueness
(2S,3R)-3-phenyloxirane-2-carboxylic acid is unique due to the presence of both an epoxide ring and a carboxylic acid group. This combination imparts distinct reactivity and chiral properties, making it a versatile compound in various fields of research and industry.
Properties
Molecular Formula |
C9H8O3 |
|---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
(2S,3R)-3-phenyloxirane-2-carboxylic acid |
InChI |
InChI=1S/C9H8O3/c10-9(11)8-7(12-8)6-4-2-1-3-5-6/h1-5,7-8H,(H,10,11)/t7-,8+/m1/s1 |
InChI Key |
HALONVPKHYIEQU-SFYZADRCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]2[C@H](O2)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C2C(O2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


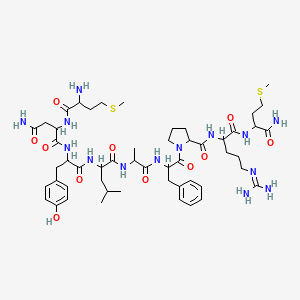
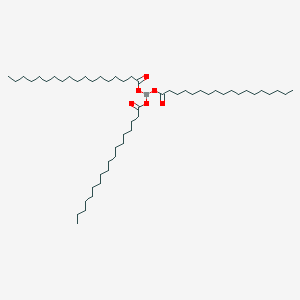
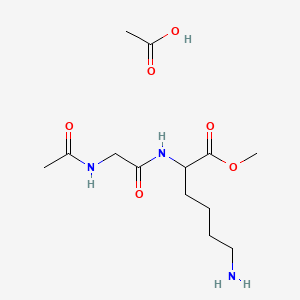
![17-(5,6-Dihydroxy-6-methylhept-1-en-2-yl)-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13401582.png)
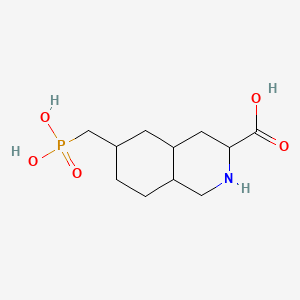
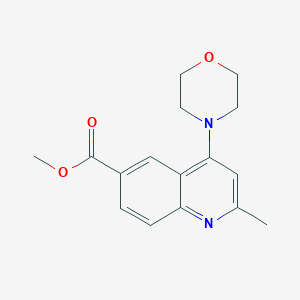
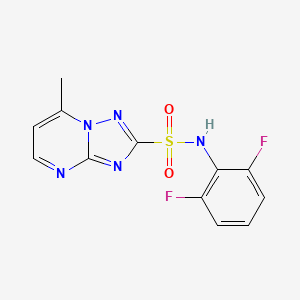
![1,3-thiazol-5-ylmethyl N-[5-[[2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]-4-morpholin-4-ylbutanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B13401611.png)
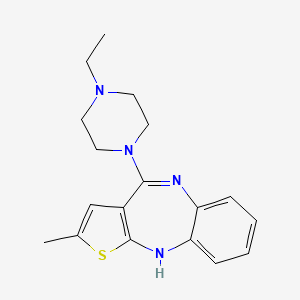
![Tris[4-(2-pyridin-4-ylvinyl)phenyl]amine](/img/structure/B13401631.png)
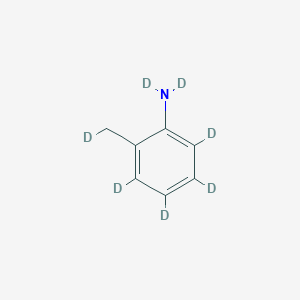
![2-(3,4-Dihydroxyphenyl)-7-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B13401637.png)
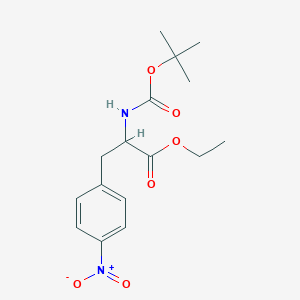
![2-[6-(4-Chloro-phenyl)-1-methyl-4H-3-oxa-2,5-diaza-benzo[e]azulen-4-yl]-acetamide](/img/structure/B13401639.png)
